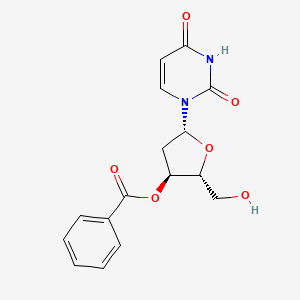

2'-Deoxyuridine 3'-benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’-Deoxyuridine 3’-benzoate is a derivative of 2’-deoxyuridine, a naturally occurring deoxynucleoside This compound is characterized by the substitution of a benzoate group at the 3’ position of the sugar moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 3’-benzoate typically involves the reaction of 2’-deoxyuridine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently purified to yield the final product. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for 2’-Deoxyuridine 3’-benzoate are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

化学反応の分析

Anhydronucleoside Formation via Orthoester-Mediated Rearrangement

2'-Deoxyuridine 3'-benzoate participates in intramolecular rearrangements under thermal or basic conditions. A key transformation involves neighboring group participation by the 2'-benzoate ester, facilitating anhydronucleoside formation:

This rearrangement demonstrates the critical role of the 2'-benzoate in stabilizing transient intermediates. The reaction proceeds with retention of configuration at C-2', confirmed by X-ray crystallography .

Base-Catalyzed Elimination Reactions

Under strongly basic conditions (e.g., potassium tert-butoxide/DMSO), this compound undergoes β-elimination to form unsaturated derivatives:

This pathway is exploited to synthesize 2',3'-didehydro-2',3'-dideoxyuridine , a precursor for antiviral analogs .

Acid-Catalyzed Hydrolysis and Ketal Migration

In acidic media, the 3'-benzoate group influences ribose conformation and reactivity:

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis of 2',3'-ketal derivatives | HCl (pH < 2), acetone | Reversible formation of O-cyclonucleoside via transient 2',2-ketal intermediate . |

Key observations:

-

The 2',3'-ketal stabilizes the O-cyclonucleoside by rigidifying the ribose ring.

-

Deuterium exchange at uracil C5 confirms reversible Michael addition/retro-Michael processes under basic conditions .

Electrophilic Substitution at C-3

The electron-rich uracil ring in this compound undergoes electrophilic attack at C-3:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 25°C | 3-Bromo-2'-deoxyuridine 3'-benzoate | 72% |

| Iodine (I₂) | DMF, 60°C | 3-Iodo-2'-deoxyuridine 3'-benzoate | 68% |

Mechanistic studies suggest σ-complex intermediates stabilized by resonance with the benzoate ester .

Nucleophilic Displacement at C-5'

The 5'-hydroxyl group, when activated as a mesylate, participates in nucleophilic substitutions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| 5'-O-Mesyl-2'-deoxyuridine 3'-benzoate → 5'-azido derivative | NaN₃, DMF, 60°C | 5'-Azido-2'-deoxyuridine 3'-benzoate | Proceeds via SN2 mechanism with inversion at C-5' . |

Stability Under Acidic and Basic Conditions

| Condition | Behavior |

|---|---|

| pH < 2 | Rapid hydrolysis of ketal groups; O-cyclonucleoside reverts to open form . |

| pH > 12 | Retro-Michael reaction predominates; deuterium exchange at C5 observed . |

科学的研究の応用

2’-Deoxyuridine 3’-benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.

Biology: Employed in studies involving DNA synthesis and repair mechanisms.

Medicine: Potential use in the development of antiviral and anticancer drugs.

Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.

作用機序

The mechanism of action of 2’-Deoxyuridine 3’-benzoate involves its incorporation into DNA during replication. The benzoate group can interfere with normal base pairing, leading to disruptions in DNA synthesis and repair. This property makes it a valuable tool in studying DNA-related processes and developing therapeutic agents.

類似化合物との比較

2’-Deoxyuridine: The parent compound without the benzoate group.

Idoxuridine: A halogenated derivative used as an antiviral agent.

Bromodeoxyuridine: A brominated analog used in DNA labeling and cancer research.

Uniqueness: 2’-Deoxyuridine 3’-benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and potential biological activities. This modification allows for specific interactions with DNA and other biomolecules, making it a versatile compound in research and therapeutic applications.

特性

CAS番号 |

33001-06-8 |

|---|---|

分子式 |

C16H16N2O6 |

分子量 |

332.31 g/mol |

IUPAC名 |

[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C16H16N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-7,11-12,14,19H,8-9H2,(H,17,20,22) |

InChIキー |

BAVPJAHZOFCPIE-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

正規SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

Key on ui other cas no. |

33001-06-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。